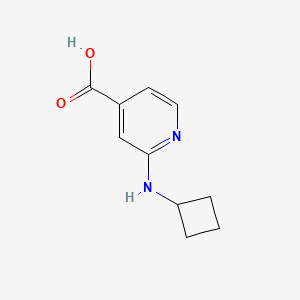

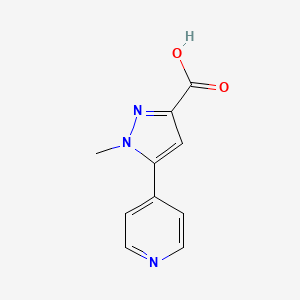

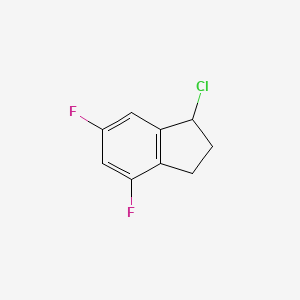

![molecular formula C11H7F3N2O2 B1453852 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1152530-82-9](/img/structure/B1453852.png)

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Descripción general

Descripción

“3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular weight of 256.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” has been reported in the literature . The synthesis involves the use of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .Molecular Structure Analysis

The molecular structure of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” can be represented by the InChI code: 1S/C11H7F3N2O2/c12-11(13,14)9-4-5-15-16(9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) .Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Applications

- Novel derivatives synthesized from 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid have shown significant anti-inflammatory activity, comparable to that of celecoxib, a well-known anti-inflammatory drug. These derivatives were tested in vivo using the carrageenan-induced rat paw oedema model, showing promising anti-inflammatory effects with minimal or no ulcerogenic effects (Mustafa et al., 2016).

Antibacterial and Antimicrobial Properties

- A series of antimicrobial agents derived from this compound demonstrated high potency against Gram-positive bacteria, showing low toxicity to human cultured cells. Two compounds specifically displayed strong bactericidal effects against Staphylococcus aureus, including biofilm prevention and eradication capabilities, with a low propensity for resistance development (Hansa et al., 2021).

Optical and Material Science Applications

- In the field of material science, derivatives of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid have been explored for their potential in optical nonlinearity applications. Compounds with specific substituents have shown promising results for use in optical limiting, indicating their utility as candidates for developing new optical materials (Chandrakantha et al., 2013).

Cancer Research

- The compound has been a precursor in the synthesis of novel pyrazole derivatives with potential antitumor activities. These derivatives have undergone evaluations for their effectiveness against various cancer cell lines, with some showing promising results comparable to established anticancer agents. This highlights the compound's role in the development of new chemotherapeutic agents (El-Zahar et al., 2011).

Green Chemistry Approaches

- An improved synthesis method involving this compound was developed for creating π-acidic complexes. This method emphasizes green chemistry principles by avoiding hazardous solvents and employing room temperature conditions, showcasing the compound's utility in developing environmentally friendly synthetic protocols (Liu et al., 2019).

Safety and Hazards

The safety data sheet for “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as triflusal are known to inhibit cyclo-oxygenase (COX) isoform 1 , which plays a crucial role in the biosynthesis of thromboxane .

Mode of Action

Compounds with similar structures, such as triflusal, inhibit cox-1, thereby inhibiting thromboxane biosynthesis . Both Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), restrict cyclic adenosine monophosphate (cAMP) breakdown in platelets and also restrict calcium mobilisation and calcium-dependent platelet aggregation .

Biochemical Pathways

Similar compounds like triflusal inhibit the cox-1 pathway, leading to a decrease in thromboxane biosynthesis .

Pharmacokinetics

For compounds with similar structures like triflusal, after oral administration, triflusal is rapidly hydrolysed to htb . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .

Result of Action

Similar compounds like triflusal have been found to have similar efficacy to aspirin in patients with cerebral or myocardial infarction, but with a reduced risk of haemorrhagic complications .

Action Environment

It is generally recommended to store similar compounds in a sealed, dry, and room temperature environment .

Propiedades

IUPAC Name |

3-[5-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-15-16(9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOCBNUCMLFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

CAS RN |

1152530-82-9 | |

| Record name | 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

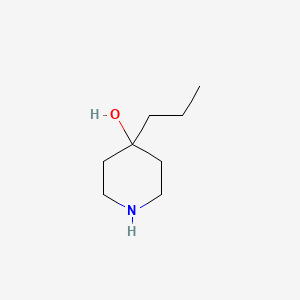

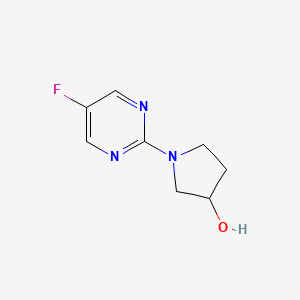

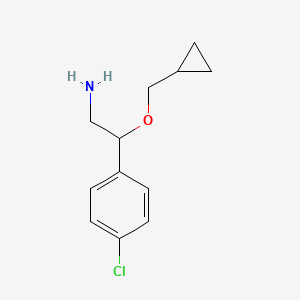

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)

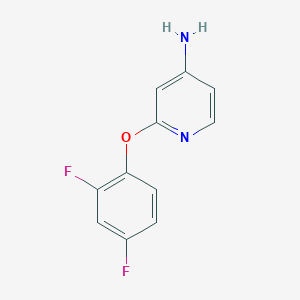

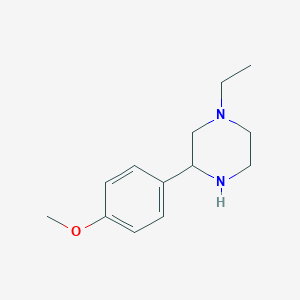

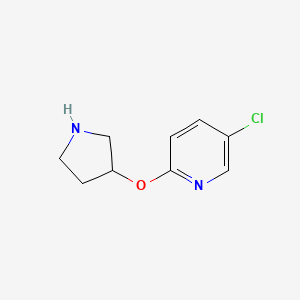

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)

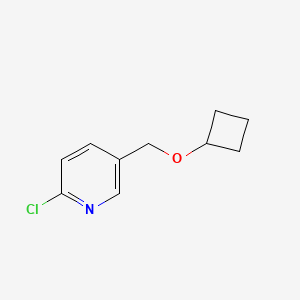

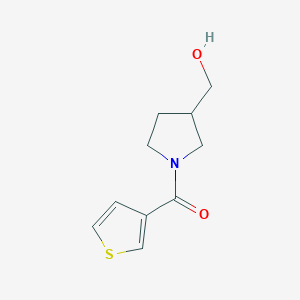

![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)